molecular formula C24H36O5 B13405997 Latanoprost methyl ester CAS No. 913258-31-8

Latanoprost methyl ester

Cat. No.: B13405997
CAS No.: 913258-31-8
M. Wt: 404.5 g/mol
InChI Key: KSRNMZVGEYUNEO-JNAAKWLTSA-N
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Description

Latanoprost methyl ester is a synthetic prostaglandin analog used primarily in the treatment of glaucoma and ocular hypertension. It is a prodrug that is converted into its active form, latanoprost acid, upon hydrolysis. This compound is known for its ability to reduce intraocular pressure by increasing the outflow of aqueous humor from the eye.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of latanoprost methyl ester involves multiple steps, starting from prostaglandin F2α. One common method includes the esterification of prostaglandin F2α with methanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, such as room temperature, to prevent degradation of the sensitive prostaglandin structure .

Industrial Production Methods

Industrial production of this compound often employs advanced techniques such as organocatalysis. For instance, a key step involves the use of an organocatalytic aldol reaction to convert succinaldehyde into a bicyclic enal intermediate, which is then further transformed into this compound .

Chemical Reactions Analysis

Types of Reactions

Latanoprost methyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group is hydrolyzed to form the active latanoprost acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Hydrolysis: Typically performed using water or aqueous solutions under acidic or basic conditions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Major Products

    Hydrolysis: Produces latanoprost acid.

    Oxidation: Can yield various oxidized derivatives depending on the specific conditions.

    Reduction: Results in reduced forms of the compound with additional hydroxyl groups.

Scientific Research Applications

Latanoprost methyl ester has a wide range of applications in scientific research:

Mechanism of Action

Latanoprost methyl ester is a prodrug that is hydrolyzed by esterases in the eye to produce the active latanoprost acid. The active form acts as a selective FP receptor agonist, increasing the outflow of aqueous humor through the uveoscleral pathway. This reduction in intraocular pressure helps manage conditions like glaucoma and ocular hypertension .

Comparison with Similar Compounds

Similar Compounds

    Bimatoprost: Another prostaglandin analog used for glaucoma treatment. It has a similar mechanism of action but differs in its chemical structure and potency.

    Travoprost: Similar to latanoprost, it is used to reduce intraocular pressure but has different pharmacokinetic properties.

    Tafluprost: Known for its preservative-free formulation, making it suitable for patients with sensitivities.

Uniqueness

Latanoprost methyl ester is unique due to its high efficacy in reducing intraocular pressure and its relatively mild side effect profile. Its prodrug nature allows for targeted activation within the eye, minimizing systemic exposure and potential side effects .

Properties

CAS No.

913258-31-8

Molecular Formula

C24H36O5

Molecular Weight

404.5 g/mol

IUPAC Name

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate

InChI

InChI=1S/C24H36O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,19-23,25-27H,3,8,11-17H2,1H3/b7-2-/t19-,20+,21+,22-,23+/m0/s1

InChI Key

KSRNMZVGEYUNEO-JNAAKWLTSA-N

Isomeric SMILES

COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O

Canonical SMILES

COC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O

Origin of Product

United States

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